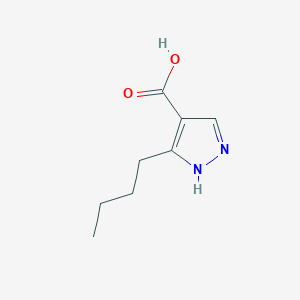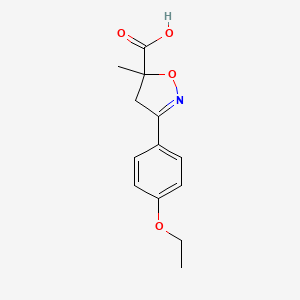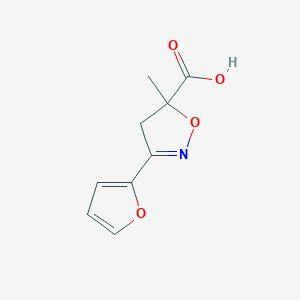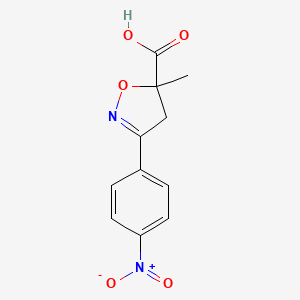![molecular formula C18H17NO5 B6350130 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326812-67-2](/img/structure/B6350130.png)
3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The ring is substituted with a carboxylic acid group and a phenyl group that is further substituted with benzyloxy and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the carboxylic acid group, and the substituted phenyl group. The benzyloxy and methoxy substituents on the phenyl group would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, analgesic, and antiseptic properties. It has also been shown to have antioxidant, anti-tumor, and anti-bacterial effects. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as it has been found to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells and tissues. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling, as well as to possess antiseptic and antioxidant properties. Additionally, this compound has been found to have neuroprotective effects and to inhibit the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a simple and efficient process, and it can be carried out in a single step with a high yield. Additionally, this compound is a relatively inexpensive compound and is readily available. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to determine its exact effects.
Orientations Futures
Future research should focus on elucidating the mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its exact biochemical and physiological effects. Additionally, further studies should be conducted to investigate the potential therapeutic applications of this compound, such as in the treatment of Alzheimer's and Parkinson's disease. Additionally, further research should be conducted to explore the potential industrial applications of this compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, further research should be conducted to explore the potential side-effects of this compound, as well as its potential for toxicity.
Méthodes De Synthèse
The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid begins with the reaction of 4-chloro-3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 4-hydroxy-3-methoxybenzaldehyde and sodium hydroxide in an aqueous solution, yielding this compound. The synthesis of this compound is a simple and efficient process, and it can be carried out in a single step with a high yield.
Propriétés
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-16-9-13(14-10-17(18(20)21)24-19-14)7-8-15(16)23-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYAKLTYMDPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(C2)C(=O)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
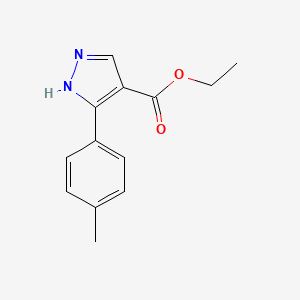

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
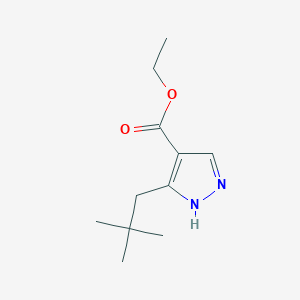
![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)
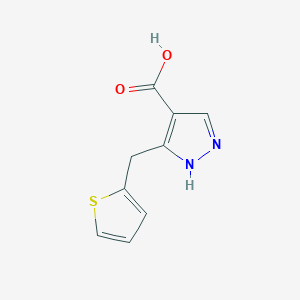
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)
![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
